Synthesis Yield: Ethyl 3-nitropropanoate vs. Free Acid
The synthesis of ethyl 3-nitropropanoate from 3-nitropropionic acid and ethanol, catalyzed by sulfuric acid, proceeds with a reported yield of 69% . This yield is a direct measure of the efficiency of the esterification step. While the synthesis of the precursor, 3-nitropropionic acid, from acrolein is reported in 60% yield [1], a direct comparison of esterification yields for the methyl and ethyl esters under identical conditions is not available from the current literature. However, the 69% yield for the ethyl ester provides a baseline for assessing the feasibility and cost-effectiveness of incorporating this specific ester into a synthetic route, as opposed to using the free acid or other esters which may require different, potentially lower-yielding, protocols.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 69% yield |
| Comparator Or Baseline | 3-Nitropropionic acid synthesis from acrolein: 60% yield |
| Quantified Difference | 9 percentage points (different reaction step) |
| Conditions | Esterification of 3-nitropropionic acid with ethanol, H2SO4 catalyst, reflux overnight; acid synthesis from acrolein in two steps |
Why This Matters
The 69% yield for esterification is a critical data point for cost analysis and route selection, allowing procurement specialists to compare the efficiency of generating the ethyl ester against alternative approaches like purchasing the acid and performing an in-house esterification.
- [1] Scilit. AN EXPEDITIOUS SYNTHESIS OF 3-NITROPROPIONIC ACID AND ITS ETHYL AND METHYL ESTERS. Synthetic Communications, 2001. https://www.scilit.net/publications/416dbae800bc143d0dfe24dad859bc9c (accessed 2026). View Source
